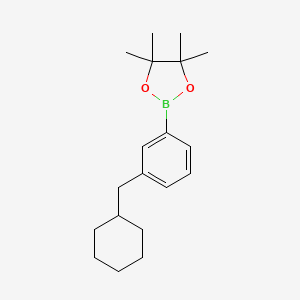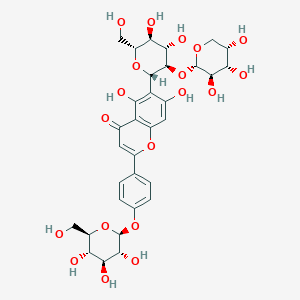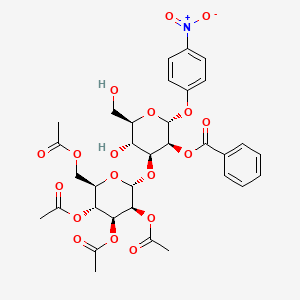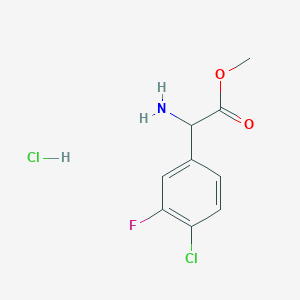
2-氨基-2-(4-氯-3-氟苯基)乙酸甲酯盐酸盐
描述
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride” can be represented by the InChI code1S/C9H10FNO2.ClH/c1-13-9(12)4-6-2-3-7(11)5-8(6)10;/h2-3,5H,4,11H2,1H3;1H . This indicates the presence of a methyl group (CH3), an amino group (NH2), a chloro group (Cl), a fluoro group (F), and an acetate group (CH3COO) in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride” include its molecular weight, which is 219.64 , and its InChI code, which provides information about its molecular structure . Unfortunately, specific details about its physical state, color, melting point, boiling point, and other properties were not found in the search results.科学研究应用
1. 合成和结构表征
2-氨基-2-(4-氯-3-氟苯基)乙酸甲酯盐酸盐在复杂化合物的合成中起着至关重要的作用。例如,它被用于合成甲基[[[1-[5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯基]-2-甲氧乙亚烷基]氨基]氧基]乙酸酯,一种具有除草剂性质的化合物 (林和幸治,1990 年)。它的结构表征也很重要,如涉及 α-膦酸酯的研究中所见,其中合成了它的类似物并对其结构进行了表征 (Ouahrouch 等人,2014 年)。
2. 生物活性与药物开发
在药物开发领域,该化合物一直发挥着重要作用。例如,2-氨基-2-(4-氯-3-氟苯基)乙酸甲酯盐酸盐的衍生物已被测试其 COX-2 抑制特性,显示出在开发新药方面的潜力 (石等,2012 年)。此外,其类似物因其抗癌特性而受到研究,例如在氨基乙酸官能化席夫碱有机锡 (IV) 配合物的研究中 (Basu Baul 等人,2009 年)。
3. 分析应用
2-氨基-2-(4-氯-3-氟苯基)乙酸甲酯盐酸盐及其相关化合物也已用于分析化学中。例如,使用与其相关的化合物开发了一种用于检测和分析伯胺的荧光试剂 (陈和诺沃特尼,1997 年)。
4. 其他化合物的合成
此外,此化学品用于合成各种其他化合物。一个例子是 1-芳基哌啶-4-醇的合成,其中它在反应过程中起作用 (Reese 和 Thompson,1988 年)。
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the handling of similar compounds requires a well-ventilated place, suitable protective clothing, and avoidance of contact with skin and eyes .
生化分析
Biochemical Properties
Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or substrate. The nature of these interactions can vary, with some enzymes being inhibited by the compound, while others may use it as a substrate for further biochemical reactions .
Cellular Effects
The effects of Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and distributed to specific organelles, where it exerts its biochemical effects .
Subcellular Localization
Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVBGDZRYJEHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


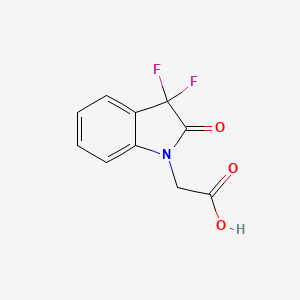
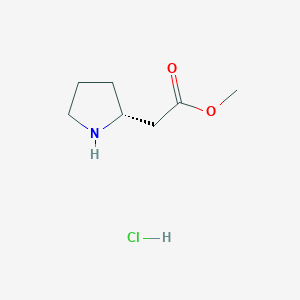
![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)

![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
